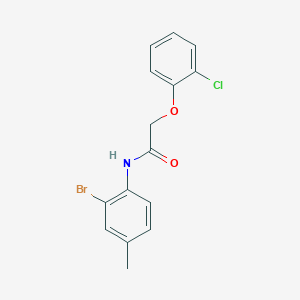
N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of a benzoxadiazole precursor followed by amination. One common method involves the reaction of 2-methylphenylamine with 4-nitro-2,1,3-benzoxadiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the nitro or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzoxadiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme activities and protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its potential as a therapeutic agent or as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: can be compared with other benzoxadiazole derivatives such as:
Uniqueness: The unique combination of the nitro and amine groups in this compound imparts distinct chemical and biological properties. Its specific substitution pattern on the benzoxadiazole ring differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-4-2-3-5-9(8)14-11-7-6-10-12(16-20-15-10)13(11)17(18)19/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFFDRZPGDPZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![(E)-3-(3-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5225693.png)


![N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B5225718.png)
![1-(4-Iodobenzoyl)-3-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea](/img/structure/B5225741.png)


![4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one](/img/structure/B5225760.png)
![(3aS*,5S*,9aS*)-5-(2-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225773.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5225775.png)
![2-fluoro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5225779.png)
![(1S,5S,7S)-7-[4-(4-hydroxybut-1-ynyl)phenyl]-3-[(3-methoxyphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5225801.png)
